2-N-Cbz-Butane-1,2-diamine hydrochloride
Overview
Description
2-N-Cbz-Butane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O₂ and a molecular weight of 258.75 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and reagents like benzyl chloroformate .
Industrial Production Methods
Industrial production methods for 2-N-Cbz-Butane-1,2-diamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-N-Cbz-Butane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the Cbz protecting group, yielding the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
2-N-Cbz-Butane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-N-Cbz-Butane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-N-Cbz-Butane-1,2-diamine
- N-Cbz-Butane-1,2-diamine
- Butane-1,2-diamine hydrochloride
Uniqueness
2-N-Cbz-Butane-1,2-diamine hydrochloride is unique due to the presence of the Cbz protecting group, which provides stability and specificity in biochemical reactions. This makes it particularly useful in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
benzyl N-(1-aminobutan-2-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPSHGQKMAMCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662663 | |
Record name | Benzyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-76-2 | |
Record name | Benzyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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